molecular formula C17H16N2O2S2 B2827870 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895481-78-4

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2827870
CAS RN: 895481-78-4
M. Wt: 344.45
InChI Key: ZDRJUFGOCIWSQN-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as EBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBT is a thiazole-based compound with a molecular weight of 344.42 g/mol. It has a yellowish powder appearance and is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that play a crucial role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, reduction in the production of inflammatory cytokines, and the activation of antioxidant enzymes. These effects suggest that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has potential therapeutic applications in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, including the development of new drugs based on its structure, the exploration of its potential applications in material science, and the investigation of its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide and its potential side effects, as well as to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide involves a multi-step process that includes the condensation of 2-aminobenzo[d]thiazole with phenylthioacetic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRJUFGOCIWSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

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